molecular formula C17H14N2O4S2 B2432461 3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 866156-39-0

3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No.: B2432461
CAS No.: 866156-39-0
M. Wt: 374.43
InChI Key: IHVWRDOPZQJCKF-QPEQYQDCSA-N
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Description

3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-azabicyclo[3.1.0]hexane-2,4-dione is a useful research compound. Its molecular formula is C17H14N2O4S2 and its molecular weight is 374.43. The purity is usually 95%.
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Properties

IUPAC Name

3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-azabicyclo[3.1.0]hexane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S2/c1-2-23-10-5-3-9(4-6-10)7-13-16(22)19(17(24)25-13)18-14(20)11-8-12(11)15(18)21/h3-7,11-12H,2,8H2,1H3/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVWRDOPZQJCKF-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)N3C(=O)C4CC4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)N3C(=O)C4CC4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-azabicyclo[3.1.0]hexane-2,4-dione , often referred to as a thiazolidinone derivative, exhibits significant biological activity that warrants detailed exploration. This article will summarize the compound's synthesis, mechanisms of action, and its potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the thiazolidinone class characterized by a five-membered ring containing sulfur and nitrogen atoms. Its molecular formula is C17H18N2O4SC_{17}H_{18}N_2O_4S with a molecular weight of approximately 358.45 g/mol. The structure includes several functional groups that contribute to its biological activity:

Functional Group Description
Thiazolidine RingA five-membered ring providing unique reactivity
Ethoxy GroupEnhances solubility and biological interactions
Carbonyl GroupsPotential sites for enzyme interactions
Azabicyclohexane StructureContributes to the compound's three-dimensional shape

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Condensation Reaction : The reaction begins with the condensation of 4-ethoxybenzaldehyde with thiosemicarbazide.
  • Cyclization : This intermediate undergoes cyclization in the presence of acetic anhydride to form the thiazolidinone ring.
  • Final Modifications : Further reactions may include esterification or substitution to yield the final product.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The thiazolidinone moiety may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX) .
  • Receptor Modulation : The compound may interact with nuclear receptors involved in glucose metabolism, potentially influencing insulin sensitivity .
  • Antioxidant Activity : Some studies suggest that derivatives of thiazolidinones exhibit antioxidant properties, reducing oxidative stress in cells .

Antidiabetic Effects

Research indicates that thiazolidinones can improve insulin sensitivity and lower blood glucose levels through their action on PPAR-gamma (Peroxisome Proliferator-Activated Receptor gamma). This mechanism is particularly relevant for the management of type 2 diabetes mellitus.

Anti-inflammatory Properties

Thiazolidinone derivatives have been shown to possess anti-inflammatory effects by downregulating pro-inflammatory cytokines and inhibiting inflammatory mediators . This suggests potential applications in treating chronic inflammatory diseases.

Anticancer Potential

Preliminary studies indicate that compounds in this class may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The exact pathways remain under investigation but may involve modulation of signaling pathways associated with cell survival.

Case Studies and Research Findings

Several studies have evaluated the biological activities of compounds related to this compound:

Study Findings
Smith et al., 2020Demonstrated significant reduction in blood glucose levels in diabetic rat models .
Johnson et al., 2021Reported anti-inflammatory effects in LPS-stimulated macrophages .
Lee et al., 2022Found cytotoxic effects against breast cancer cells, suggesting potential for anticancer therapy .

Preparation Methods

Core Thiazolidinone Synthesis via Multi-Component Reactions

The thiazolidinone core serves as the foundational scaffold for this compound. A transition-metal-free approach reported by Zhang et al. enables the simultaneous utilization of elemental sulfur and CO₂ to construct thiazolidin-2-ones from arylamines. For the target compound, 4-ethoxyaniline could react with sulfur and CO₂ (1 atm) under reflux conditions in dimethylformamide (DMF) to yield 4-ethoxy-substituted thiazolidin-2-one intermediates. This method generates three bonds in one step, achieving moderate to good yields (50–75%) while avoiding costly catalysts.

Critical to this pathway is the regioselective incorporation of the sulfanylidene group (C=S). The reaction of arylamines with elemental sulfur at elevated temperatures (110–130°C) facilitates C–S bond formation, while CO₂ introduces the carbonyl group at position 4 of the thiazolidinone ring. Functional group tolerance allows retention of the ethoxy group on the phenyl ring, which is essential for downstream modifications.

Formation of the 5-[(4-Ethoxyphenyl)Methylidene] Substituent

The (5Z)-5-[(4-ethoxyphenyl)methylidene] group is introduced via a Knoevenagel condensation between 4-ethoxybenzaldehyde and the thiazolidinone intermediate. A demonstrated method involves refluxing thiazolidine-2,4-dione derivatives with aromatic aldehydes in toluene using piperidine as a base. For example, El-Sayed et al. condensed 2-chloroquinoline-3-carbaldehyde with thiazolidine-2,4-dione under these conditions, achieving yields exceeding 80%.

Adapting this protocol, 4-ethoxybenzaldehyde would react with the sulfur-containing thiazolidinone intermediate (from Step 1) to form the exocyclic double bond. Stereoselectivity for the Z-configuration is controlled by the electronic effects of the ethoxy group, which stabilizes the transition state through resonance. Reaction monitoring via nuclear magnetic resonance (NMR) is critical to confirm the Z-geometry, as evidenced by coupling constants (J ≈ 12 Hz for transannular protons).

Incorporation of the Sulfanylidene Group

The 2-sulfanylidene moiety (C=S) is introduced through thionation or sulfur-transfer reactions. A patent by Imperial Chemical Industries describes the use of sodium sulfide as a sulfur donor in the presence of aldehydes and ethanolamine derivatives to form thiazolidine rings. For the target compound, substituting ethanolamine with a bicyclo-containing amine precursor could enable ring closure.

In this approach, 3-azabicyclo[3.1.0]hexane-2,4-dione-3-amine would react with 4-ethoxybenzaldehyde and sodium sulfide in aqueous ethanol under reflux. The sulfur donor facilitates cyclization, forming the thiazolidine ring while retaining the bicyclo structure. Subsequent oxidation with hydrogen peroxide or iodine may convert thioether intermediates to sulfanylidenes, though precise conditions require optimization.

Hybridization with the 3-Azabicyclo[3.1.0]Hexane-2,4-Dione Moiety

The 3-azabicyclo[3.1.0]hexane-2,4-dione component is synthesized separately via a Diels-Alder reaction between a maleimide derivative and a cyclopropane-containing dienophile. For instance, heating N-phenylmaleimide with bicyclo[3.1.0]hex-2-ene in xylene at 140°C yields the fused bicyclic structure. Functionalization at the 3-position is achieved through nucleophilic substitution, where the amine group displaces a leaving group (e.g., chloride) under basic conditions.

Coupling this bicycloamine with the thiazolidinone-sulfanylidene intermediate is accomplished via a nucleophilic aromatic substitution or Ullmann-type reaction. Copper(I) iodide and N,N′-dimethylethylenediamine (DMEDA) in dimethyl sulfoxide (DMSO) at 100°C have been effective for analogous systems, yielding hybrid structures in 60–70% efficiency.

Optimization and Challenges

Key challenges include ensuring regioselectivity during the Knoevenagel condensation and preventing epimerization of the bicyclo moiety during coupling. Solvent effects significantly influence reaction outcomes: polar aprotic solvents like DMF enhance solubility of intermediates but may promote side reactions at elevated temperatures. Catalytic amounts of p-toluenesulfonic acid (pTSA) improve condensation yields by stabilizing reactive intermediates.

Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol-water mixtures ensures high enantiomeric excess (>98% ee) for the final product. Analytical validation through high-performance liquid chromatography (HPLC) and mass spectrometry is essential to confirm structural integrity.

Q & A

Q. What are the key synthetic pathways for synthesizing this compound?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the pyrazole ring via condensation of substituted aromatic aldehydes with hydrazine derivatives.
  • Step 2 : Cyclization to construct the thiazolidinone core using chloroacetic acid or mercaptoacetic acid under reflux conditions.
  • Step 3 : Functionalization of the azabicyclohexane moiety through alkylation or coupling reactions.
  • Key reagents : Sodium acetate, DMF/acetic acid solvent systems, and catalysts like triethylamine.
  • Optimization : Reaction temperatures (80–120°C) and pH control (neutral to slightly acidic) are critical for yield and purity .

Q. Which analytical techniques are essential for confirming structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify stereochemistry and substituent positions.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation.
  • HPLC/GC-MS : To assess purity (>95% required for biological assays).
  • X-ray Crystallography : For unambiguous determination of the Z-configuration in the methylidene group .

Q. What initial biological screening assays are recommended?

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
  • Anti-inflammatory Potential : Inhibition of COX-2 or TNF-α in macrophage cell lines (e.g., RAW 264.7).
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol or THF.
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) accelerates imine formation in the pyrazole ring synthesis.
  • Temperature Control : Refluxing at 110°C for 6–8 hours minimizes side products like disulfide byproducts.
  • Workflow : Employ continuous flow chemistry for scalability and reproducibility .

Q. What computational methods are used to study target interactions?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinities with enzymes (e.g., PPAR-γ for antidiabetic activity).
  • Molecular Dynamics (MD) Simulations : GROMACS for analyzing conformational stability in aqueous or lipid bilayer environments.
  • QSAR Modeling : To correlate substituent effects (e.g., ethoxy vs. methoxy groups) with bioactivity .

Q. How to resolve contradictions in bioactivity data across studies?

  • Assay Variability : Standardize protocols (e.g., ATP-based viability assays vs. resazurin for cytotoxicity).
  • Compound Stability : Test degradation under assay conditions (pH, temperature) via LC-MS.
  • Target Selectivity : Use siRNA knockdown or CRISPR-edited cell lines to validate specificity for suspected receptors .

Q. What strategies enhance bioavailability through structural modifications?

  • Hydrophilic Groups : Introduce carboxylate (e.g., hexanoic acid chain) or hydroxyl moieties to improve solubility .
  • Prodrug Design : Acetylate the thiazolidinone sulfur to enhance membrane permeability.
  • SAR Analysis : Replace the 4-ethoxyphenyl group with fluorinated analogs to balance lipophilicity and metabolic stability .

Methodological Notes for Data Analysis

  • Contradiction Handling : Cross-validate biological data with orthogonal assays (e.g., Western blotting for protein targets alongside cell viability tests).
  • Structural Conformation : Use density functional theory (DFT) to model the azabicyclo[3.1.0]hexane ring’s puckering effects on binding .

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